2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambomycin is an antibiotic compound classified under the glycopeptide category. It is primarily used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. Ambomycin is known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ambomycin is synthesized through a complex fermentation process involving the bacterium Streptomyces orientalis. The production involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound .
Industrial Production Methods: In industrial settings, the production of ambomycin involves large-scale fermentation. The bacterium is grown in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to several purification steps, including filtration, solvent extraction, and chromatography, to isolate pure ambomycin .
Chemical Reactions Analysis
Types of Reactions: Ambomycin undergoes various chemical reactions, including:
Oxidation: Ambomycin can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups in ambomycin, potentially changing its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various ambomycin derivatives with potentially different pharmacological properties .
Scientific Research Applications
Ambomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their chemical properties.
Biology: Ambomycin is employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: It is a critical antibiotic for treating severe infections caused by resistant bacteria.
Industry: Ambomycin is used in the development of new antibiotics and in the study of fermentation processes
Mechanism of Action
Ambomycin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the peptidoglycan matrix. This inhibition disrupts cell wall synthesis, leading to bacterial cell death. The primary molecular targets are the enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life
Uniqueness: Ambomycin is unique due to its specific binding affinity and spectrum of activity against resistant bacterial strains. Its effectiveness against MRSA and other resistant bacteria makes it a valuable antibiotic in clinical settings .
Properties
Molecular Formula |
C15H21N7O6 |
---|---|
Molecular Weight |
395.37 g/mol |
IUPAC Name |
2-[[2-(2-aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid |
InChI |
InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28) |
InChI Key |
OWSKEUBOCMEJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.